molecular formula C20H21ClN2O4 B5247715 N-[(E)-1-(4-chlorophenyl)-3-(3-hydroxypropylamino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide

N-[(E)-1-(4-chlorophenyl)-3-(3-hydroxypropylamino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide

Cat. No.: B5247715
M. Wt: 388.8 g/mol
InChI Key: JUGRFCPKMNOIDI-QGOAFFKASA-N
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Description

N-[(E)-1-(4-chlorophenyl)-3-(3-hydroxypropylamino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a chlorophenyl group, a hydroxypropylamino group, and a methoxybenzamide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1-(4-chlorophenyl)-3-(3-hydroxypropylamino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide typically involves multiple steps. One common method includes the reaction of 4-chlorobenzaldehyde with 4-methoxybenzoyl chloride in the presence of a base to form an intermediate. This intermediate is then reacted with 3-hydroxypropylamine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1-(4-chlorophenyl)-3-(3-hydroxypropylamino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[(E)-1-(4-chlorophenyl)-3-(3-hydroxypropylamino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(E)-1-(4-chlorophenyl)-3-(3-hydroxypropylamino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, affecting various biochemical pathways. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • N-[(2E)-3-(4-chlorophenyl)prop-2-en-1-yl]-4-methoxy-N-methylbenzenesulfonamide
  • 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide

Uniqueness

N-[(E)-1-(4-chlorophenyl)-3-(3-hydroxypropylamino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[(E)-1-(4-chlorophenyl)-3-(3-hydroxypropylamino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O4/c1-27-17-9-5-15(6-10-17)19(25)23-18(20(26)22-11-2-12-24)13-14-3-7-16(21)8-4-14/h3-10,13,24H,2,11-12H2,1H3,(H,22,26)(H,23,25)/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUGRFCPKMNOIDI-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)Cl)C(=O)NCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=C(C=C2)Cl)/C(=O)NCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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